Cynaustraline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-XPCVCDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17958-37-1 | |
| Record name | Cynaustraline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYNAUSTRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNG37KP8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Distribution of Cynaustraline
Botanical Sources and Species Identification
Pyrrolizidine (B1209537) alkaloids, including Cynaustraline, are predominantly synthesized by plants belonging to the Boraginaceae and Asteraceae families sdsu.eduresearchgate.netneu.edu.trphytolab.commdpi.comresearchgate.net. Within these families, specific genera and species have been identified as producers of this compound.
Cynoglossum Species as Primary Producers
The genus Cynoglossum is a significant source of pyrrolizidine alkaloids, with this compound being identified in several of its species.
Cynoglossum australe : This species, commonly known as Australian Hound's Tongue, is a notable source of this compound publish.csiro.auphytojournal.com. It is a widespread perennial herb found across various Australian states, including Queensland, Victoria, New South Wales, Western Australia, and the Australian Capital Territory, as well as in central Australia ala.org.auwikipedia.org.
Cynoglossum officinale : Also known as common hound's-tongue, this species, native to Europe and Western Asia, has been documented to contain pyrrolizidine alkaloids kew.orgusda.govmt.govwikipedia.orgncparks.gov. While specific mention of this compound in C. officinale is less direct in some sources, related alkaloids and precursors are noted, and it is recognized as a significant PA producer within the Boraginaceae family sdsu.eduafricaresearchconnects.comru.nl.
Cynoglossum montanum : This species, found in Central and Southern Europe and Northwestern Türkiye kew.org, has also been cited as a source of this compound sdsu.eduphytojournal.comresearchgate.net.
Cynoglossum furcatum : This species is another documented producer of this compound sdsu.edumdpi.comphytojournal.com.
Other Cynoglossum species, such as C. lanceolatum and C. macrostylum, have also been reported to contain this compound sdsu.edumdpi.comphytojournal.com.
Identification in Other Genera and Plant Families
Beyond the Cynoglossum genus, this compound and related pyrrolizidine alkaloids have been identified in other plant families and genera, most notably within the Asteraceae family.
Boraginaceae Family : This family is broadly recognized for its extensive synthesis and storage of pyrrolizidine alkaloids sdsu.eduphytolab.commdpi.comresearchgate.neteco-vector.comresearchgate.netresearchgate.net.
Asteraceae Family : Species within the Asteraceae family, particularly in tribes like Eupatorieae and Senecioneae, are also significant producers of PAs researchgate.netphytolab.commdpi.commdpi.com.
Eupatorium : Several species of Eupatorium (now often classified within Asteraceae) have been found to contain this compound, including Eupatorium cannabinum and Eupatorium japonicum brieflands.comworldscientific.comresearchgate.netresearchgate.net.
Ageratum : The genus Ageratum, also part of the Asteraceae family, has been implicated in the presence of this compound isomers nih.govcapriviflora.comwikipedia.org. Ageratum conyzoides is a notable example, found to contain this compound isomers and other related alkaloids nih.gov.
Geographical and Environmental Influences on this compound Accumulation
The geographical distribution of this compound is intrinsically linked to the distribution of its host plant species. Cynoglossum australe is native to Australia, with its presence documented across southern and eastern regions, as well as in central Australia publish.csiro.auala.org.auwikipedia.orgenvironment.sa.gov.au. Cynoglossum officinale originates from Western Asia and Eastern Europe and has spread to North America kew.orgusda.govmt.govwikipedia.orgncparks.gov. Cynoglossum montanum is found in Central and Southern Europe and Northwestern Türkiye kew.orgresearchgate.net.
While the provided literature extensively details the geographical presence of plants containing this compound, specific environmental factors that directly influence the accumulation levels of this compound within these plants are not explicitly detailed in the reviewed snippets. Generally, the biosynthesis and concentration of secondary metabolites like PAs can be influenced by factors such as plant age, the specific organ of the plant (e.g., leaves, roots, inflorescences), season, and environmental conditions, but these specific influences for this compound are not elaborated upon here.
Co-occurrence and Isolation with Related Pyrrolizidine Alkaloids
This compound frequently co-occurs with other pyrrolizidine alkaloids, reflecting shared biosynthetic pathways and the complex alkaloid profiles of the plants in which they are found.
Cynaustine (B12104757) : this compound is often isolated alongside Cynaustine, particularly from Cynoglossum australe mdpi.compublish.csiro.auphytojournal.comresearchgate.net. This compound and Cynaustine are both esters of viridifloric acid, with this compound being an ester of (+)-isoretronecanol, and Cynaustine an ester of (+)-supinidine publish.csiro.au.
Isoretronecanol : This saturated necine base, particularly its (+)-enantiomer, is a precursor or related compound in the biosynthesis of this compound. Studies suggest that (+)-isoretronecanol is incorporated into this compound in Cynoglossum australe jmaterenvironsci.comgla.ac.ukresearchgate.net.
Supinidine : Related to Isoretronecanol, (+)-supinidine is another necine base found in Cynoglossum species. While it is incorporated into Cynaustine, its incorporation into this compound is not observed, indicating a divergence in their biosynthetic pathways gla.ac.uk.
Other Related Alkaloids : this compound is also found alongside a range of other pyrrolizidine alkaloids, including echinatine (B1671082), amabiline, heliosupine (B1236927), viridiflorine, rinderine (B1680642), and their derivatives, in various Cynoglossum and Eupatorium species sdsu.eduphytojournal.comafricaresearchconnects.comru.nlworldscientific.comresearchgate.net. For instance, Cynoglossum officinale contains N-oxides of trachelanthamine, viridiflorine, 7-angeloylheliotridine, rinderine, echinatine, 3'-acetylechinatine, and heliosupine ru.nl. Eupatorium species have been reported to contain viridiflorine, this compound, amabiline, supinine, echinatine, and rinderine worldscientific.com.
The presence of these related alkaloids highlights the intricate alkaloid chemistry of the plants that produce this compound, underscoring the complex metabolic pathways involved in pyrrolizidine alkaloid synthesis.
Biosynthesis of Cynaustraline
Precursor Incorporation Studies
Studies involving the feeding of labeled compounds to plants have been crucial in mapping the biosynthetic route of Cynaustraline. These experiments help trace the metabolic fate of potential precursors and identify key intermediates.
Investigation of 1,4-Diaminobutane (Putrescine) as a Core Necine Precursor
1,4-Diaminobutane, commonly known as putrescine, has been identified as a fundamental precursor for the necine base of this compound. Research indicates that putrescine is incorporated into the pyrrolizidine (B1209537) alkaloid skeleton, establishing it as a critical starting material in the plant's metabolic machinery for producing these compounds rsc.orgwikipedia.orgnih.gov. The biosynthesis of putrescine itself begins with amino acids like arginine and ornithine wikipedia.orgnih.gov.
Elucidation of Biosynthetic Intermediates using Isotopically Labeled Molecules (e.g., 2H, 13C, 14C Putrescines)
The use of isotopically labeled putrescines, including those labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C), has provided detailed insights into the step-by-step conversion of putrescine into the necine moiety of this compound rsc.orgnih.govrsc.org. These studies have confirmed the incorporation of label from putrescine into various intermediates and ultimately into the final this compound structure. For instance, ¹³C labeling experiments have traced the origin of specific carbon atoms within the pyrrolizidine ring system back to putrescine rsc.orgnih.govrsc.org. Studies have also shown that [1,4-¹⁴C]putrescine dihydrochloride (B599025) is efficiently incorporated into this compound and related alkaloids in Cynoglossum australe rsc.orggla.ac.uk.
Data Table 1: Incorporation of Labeled Putrescine into this compound Biosynthesis
| Labeled Precursor | Label Position | Identified Intermediate(s) | Incorporation into this compound Necine | Citation(s) |
| [1,4-¹⁴C]Putrescine | ¹⁴C | Various intermediates | Efficient incorporation | rsc.orgrsc.orggla.ac.uk |
| [2,3-³H]Putrescine | ³H | Various intermediates | Efficient incorporation | rsc.orgrsc.orggla.ac.uk |
| [1,2-¹³C₂]Putrescine | ¹³C | Pyrrolizidine ring carbons | Confirmed incorporation | rsc.orgnih.govrsc.org |
Role of (+)-Isoretronecanol and (+)-Supinidine in this compound Pathway
Research has identified (+)-Isoretronecanol and (+)-Supinidine as key intermediates or closely related compounds within the broader pyrrolizidine alkaloid biosynthetic network, playing a role in the formation of this compound's necine base gla.ac.ukgla.ac.ukjmaterenvironsci.comresearchgate.netmdpi.com. Specifically, (+)-Isoretronecanol has been shown to be incorporated into both this compound and cynaustine (B12104757) in Cynoglossum australe gla.ac.ukgla.ac.uk. This suggests that (+)-Isoretronecanol is a direct precursor or a very late intermediate in the pathway leading to these alkaloids. Furthermore, (+)-Supinidine has been found to be incorporated only into cynaustine, indicating a divergence in the pathway after the formation of (+)-Isoretronecanol, with (+)-Supinidine being formed from it gla.ac.ukgla.ac.uk.
Enzymatic Mechanisms and Biosynthetic Pathway Elucidation
The transformation of precursors into the pyrrolizidine skeleton involves a series of enzymatic reactions. Understanding these mechanisms provides insight into the regulation and evolution of this pathway.
Analysis of Conversion Steps within the Pyrrolizidine Base Biosynthesis
The biosynthesis of the pyrrolizidine base of this compound involves the enzymatic conversion of putrescine. General pathways for pyrrolizidine alkaloid necine biosynthesis include the oxidative deamination of putrescine, followed by cyclization and further modifications rsc.orgnih.govjmaterenvironsci.comnih.gov. Key steps involve the formation of homospermidine from putrescine, catalyzed by homospermidine synthase, which is considered the first committed step in pyrrolizidine alkaloid biosynthesis rsc.orgnih.govnih.gov. Homospermidine then undergoes cyclization and reduction to form 1-hydroxymethylpyrrolizidine derivatives, which are precursors to the various necine bases, including those found in this compound nih.govjmaterenvironsci.com.
Identification of Immonium Ion Intermediates in Necine Synthesis
Transient immonium ion intermediates are proposed to be crucial in the synthesis of the necine base of pyrrolizidine alkaloids rsc.orgrsc.orgkogistate.gov.ngrsc.org. These electrophilic species are formed during the cyclization of putrescine derivatives. Specifically, an immonium ion, N-([4-¹⁴C]-4-aminobutyl)-1,2-didehydropyrrolidinium, has been identified as an efficient precursor for various pyrrolizidine bases, including those found in this compound rsc.orgrsc.orgrsc.org. The formation of these immonium ions is a critical step in establishing the pyrrolidine (B122466) ring and the subsequent bicyclic structure of the necine alkaloids kogistate.gov.ngrsc.org.
Data Table 2: Key Intermediates and Proposed Immonium Ion in this compound Necine Biosynthesis
| Intermediate/Ion Name | Role in Pathway | Citation(s) |
| Putrescine (1,4-Diaminobutane) | Primary precursor for the necine base. | rsc.orgwikipedia.orgnih.gov |
| Homospermidine | Formed from putrescine; first committed intermediate in PA biosynthesis. | rsc.orgnih.govnih.gov |
| Immonium Ion (e.g., N-([4-¹⁴C]-4-aminobutyl)-1,2-didehydropyrrolidinium) | Transient electrophilic intermediate involved in the cyclization and formation of the pyrrolizidine ring. | rsc.orgrsc.orgkogistate.gov.ngrsc.org |
| (+)-Isoretronecanol | Key intermediate, directly incorporated into this compound. | gla.ac.ukgla.ac.uk |
| (+)-Supinidine | Derived from (+)-Isoretronecanol, involved in the pathway to cynaustine, a related alkaloid. | gla.ac.ukgla.ac.uk |
Compound Names
this compound
1,4-Diaminobutane (Putrescine)
(+)-Isoretronecanol
(+)-Supinidine
Regulation of Biosynthetic Processes in Plants
The biosynthesis of pyrrolizidine alkaloids is a complex process that begins with amino acids like arginine, leading to intermediates such as putrescine and homospermidine, which are then esterified with necine bases universiteitleiden.nlnih.govrsc.orgrsc.orgontosight.ainih.govherbapolonica.pl. The accumulation and production of these alkaloids are not static but are dynamically regulated by a variety of internal and external factors.
Impact of Diurnal Cycles and Seasonal Variation on Pyrrolizidine Alkaloid Synthesis
The concentration and composition of pyrrolizidine alkaloids within plants can fluctuate significantly depending on the time of day and the progression of seasons. Studies have indicated that diurnal cycles can influence PA accumulation, with some research suggesting higher levels in the morning researchgate.net.
Seasonal variations are also a critical factor. For instance, in Jacobaea alpina, high pyrrolizidine alkaloid concentrations were observed in leaves in April and stems in May, followed by a decline later in the season, with very low levels recorded in September vetmeduni.ac.atresearchgate.net. However, new emerging leaves in September showed high PA content again, which subsequently declined towards November vetmeduni.ac.atresearchgate.net. Similarly, Senecio madagascariensis exhibited its highest total PA concentration in flowers during spring, with aerial parts also showing peak levels in spring, while summer collections yielded the lowest concentrations cabidigitallibrary.org. Research on Senecio vulgaris revealed year-round PA abundance, with total PA concentrations varying between approximately 1654.3 ± 394.1 µg/g in autumn to 4910.2 ± 1349 µg/g in midsummer nih.govmdpi.comresearchgate.net. The total amount of PAs per plant also showed significant seasonal differences, with maximal amounts recorded in spring (54.16 ± 4.38 mg/plant) and considerably lower amounts in midsummer (9.33 ± 2.67 mg/plant) at the same developmental stage nih.govmdpi.comresearchgate.net. These findings highlight that PA production is tightly linked to the plant's life cycle and environmental seasonality.
Table 1: Seasonal Variation of PA Concentration in Selected Plant Species
| Species | Plant Part | Time/Season | PA Concentration (Approximate) | Source |
| Jacobaea alpina | Leaves | April | 19.1–22.4 mg/kg | vetmeduni.ac.atresearchgate.net |
| Jacobaea alpina | Stems | May | 19–22 mg/g dry matter | vetmeduni.ac.atresearchgate.net |
| Jacobaea alpina | Leaves | September | 0.2–0.3 mg/kg | vetmeduni.ac.atresearchgate.net |
| Jacobaea alpina | Leaves (new) | September | 17.0–19.1 mg/kg | vetmeduni.ac.atresearchgate.net |
| Jacobaea alpina | Whole plant | Midsummer | Highest total content | vetmeduni.ac.atresearchgate.net |
| Jacobaea alpina | Leaves | Autumn (Nov) | 7.4–20.1 mg/plant | vetmeduni.ac.atresearchgate.net |
| Senecio vulgaris | Total Plant | Midsummer | 4910.2 ± 1349 µg/g | nih.govmdpi.comresearchgate.net |
| Senecio vulgaris | Total Plant | Spring | 2610.8–3573.8 µg/g | nih.govmdpi.comresearchgate.net |
| Senecio vulgaris | Total Plant | Autumn | 1654.3 ± 394.1 µg/g | nih.govmdpi.comresearchgate.net |
| Senecio vulgaris | Total Plant | Spring (S5) | 54.16 ± 4.38 mg/plant | nih.govmdpi.comresearchgate.net |
| Senecio vulgaris | Total Plant | Midsummer (S5) | 9.33 ± 2.67 mg/plant | nih.govmdpi.comresearchgate.net |
| Senecio madagascariensis | Flowers | Spring | 0.35% dry matter | cabidigitallibrary.org |
| Senecio madagascariensis | Aerial parts | Spring | 0.17% | cabidigitallibrary.org |
| Senecio madagascariensis | Aerial parts | Summer | 0.017% | cabidigitallibrary.org |
Influence of Plant Developmental Stages on Alkaloid Content
The developmental stage of a plant significantly impacts its secondary metabolite profile, including PA content. Studies on Senecio vulgaris have shown that the total amount of PAs increases with plant development, although the concentration per unit of dry matter may remain relatively stable or exhibit trends for specific alkaloids nih.govmdpi.comresearchgate.net. For instance, the total PA amount in S. vulgaris increased substantially towards later developmental stages, with maximal amounts observed in spring at the S5 stage nih.govmdpi.comresearchgate.net. Young sprouts and flower heads of PA-producing plants often exhibit higher PA levels mdpi.com. In Comfrey (Symphytum officinale), inflorescences at developmental stages II to V contained PA concentrations of approximately 300 to 400 µg g⁻¹ dry weight, which increased significantly to 3,344 µg g⁻¹ dry weight at stage VI nih.gov. This suggests that reproductive tissues, particularly during development, can be major sites of PA accumulation, potentially serving as a defense mechanism for these vital parts of the plant nih.gov.
Table 2: PA Concentration Across Plant Developmental Stages in Selected Species
| Species | Developmental Stage | Season (if applicable) | PA Concentration (Approximate) | Source |
| Senecio vulgaris | S1 | Spring | 2610.8 ± 581.2 µg/g | nih.govmdpi.comresearchgate.net |
| Senecio vulgaris | S2 | Spring | 3573.8 ± 243.2 µg/g | nih.govmdpi.comresearchgate.net |
| Senecio vulgaris | S3 | Spring | ~3000 µg/g | nih.govmdpi.comresearchgate.net |
| Senecio vulgaris | S4 | Midsummer | 26–38% of Spring S4 | nih.govmdpi.comresearchgate.net |
| Senecio vulgaris | S5 | Midsummer | 17–24% of Spring S5 | nih.govmdpi.comresearchgate.net |
| Senecio vulgaris | S5 | Spring | 54.16 ± 4.38 mg/plant | nih.govmdpi.comresearchgate.net |
| Comfrey | Stages II-V | - | 300–400 µg g⁻¹ dry weight | nih.gov |
| Comfrey | Stage VI | - | 3,344 µg g⁻¹ dry weight | nih.gov |
Responses to Abiotic and Biotic Oxidative Stress in Pyrrolizidine Alkaloid Production
Pyrrolizidine alkaloids are recognized for their role in plant defense against biotic stressors such as herbivores and pathogens mdpi.commdpi.comnih.gov. Plant stress responses, mediated by signaling molecules like jasmonic acid (JA) and salicylic (B10762653) acid (SA), can lead to the induction or modulation of PA biosynthesis universiteitleiden.nlontosight.aimdpi.comuniversiteitleiden.nl. For example, wounding or herbivory has been shown to influence PA levels universiteitleiden.nlontosight.aimdpi.comuniversiteitleiden.nl.
Abiotic stresses, including drought, salinity, and extreme temperatures, also significantly impact PA production. Studies have reported an increase in alkaloid concentration under drought or salt stress conditions compared to well-watered controls researchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, drought stress in Annona emarginata promoted a higher concentration of total alkaloids in roots (480 µg.g⁻¹) researchgate.netresearchgate.net. This increase in alkaloid production under stress may be a mechanism for plants to enhance their defense capabilities or cope with physiological disturbances mdpi.comresearchgate.netnih.gov. The synthesis of PAs is often viewed in the context of oxidative stress, which can be initiated by reactive oxygen species (ROS) under both abiotic and biotic stress conditions mdpi.com. These environmental factors, along with genetic and physiological traits, contribute to the complex regulation of PA accumulation in plants.
Compound List
this compound
Pyrrolizidine alkaloids (PAs)
Seneciphylline
Senecionine
Retrorsine
Heliotrine
Amabiline
Supinine
Monocrotaline
Viridiflorine
Cynoglossamine
Dehydroheliotrine
5-Deoxylasiocarpine
3',7-Diacetylintermedine
Coromandaline
Cynaustine
Isoechinatine
Senecivernine
Senkirkine
Retrorsine-N-oxide (ReN)
Seneciphylline-N-oxide (SpN)
Senecivernine-N-oxide (SvN)
Senecionine-N-oxide (ScN)
Sk (Senkirkine)
Re (Retrorsine)
Sp (Seneciphylline)
Sv (Senecivernine)
Sc (Senecionine)
Lycopsamine
Lasiocarpine
Heliotrine
Jacozine
Integriermine
Seneciphylline
Senecionine
Acetyl-seneciphylline
Otonine
Desacetyldoronine
Doronine
Thesinine-rhamnoside
Liriodenine
N-formylloline (NFL)
N-acetylloline (NAL)
Erucifoline
Pictumine
Acetylheliosupine
Latifoline
7-angelylretronecine (B1609193)
7-angelylheliotridine
Trachelanthamidine
Rosmarinine
(+)-Isoretronecanol
(+)-Supinidine
Chemical Synthesis and Analogues of Cynaustraline
Synthetic Methodologies for Cynaustraline Core Structure
The synthesis of this compound's core structure, which includes the pyrrolizidine (B1209537) ring system and the ester linkage, demands precise control over multiple chemical transformations. While specific, detailed synthetic methodologies exclusively for the this compound core are not extensively detailed in the provided literature snippets, the synthesis of such complex pyrrolizidine alkaloids generally involves multi-step sequences. These pathways must carefully manage the formation of the bicyclic necine base and the subsequent esterification with the necic acid moiety. Achieving the correct stereochemistry at various chiral centers is paramount, necessitating stereoselective reactions and rigorous purification techniques to ensure high purity and the desired stereoisomeric form ontosight.ai. The complexity implies that synthetic approaches would likely draw upon established methods for pyrrolizidine alkaloid synthesis, adapted for the specific structural features of this compound.
Preparation of Pyrrolizidine Alkaloid Analogues and Derivatives
The study of pyrrolizidine alkaloids extends to the synthesis of various analogues and derivatives. These synthetic compounds are crucial for structure-activity relationship studies, exploring the biological impact of specific structural modifications, and for developing probes to understand biosynthetic pathways or mechanisms of action gla.ac.ukgla.ac.ukrsc.orgrsc.org.
Development of Macrocyclic Diester Analogues
Research has focused on the synthesis of macrocyclic diester analogues of pyrrolizidine alkaloids gla.ac.ukgla.ac.ukkogistate.gov.ngscispace.comgay.solutions. These efforts often involve employing established cyclization methodologies, such as the Corey-Nicolaou double activation method for lactonization, to form macrocyclic structures. For instance, macrocyclic diesters incorporating chiral necine bases like (+)-heliotridine have been synthesized gla.ac.uk. The structural complexity of these macrocycles, including the precise arrangement of ester linkages and the stereochemistry of the necine base, are key considerations in their synthetic design and execution. The numbering scheme proposed by Culvenor et al. is often utilized for describing the structure of macrocyclic diester alkaloids gla.ac.uk.
Synthesis of Necine Base and Necic Acid Moieties for Research Probes
Pyrrolizidine alkaloids are fundamentally composed of a necine base and a necic acid uma.esgla.ac.uknih.govencyclopedia.pubcuvillier.dekogistate.gov.ng. Research into these components includes their synthesis for use as building blocks or probes. The necine bases, such as (+)-isoretronecanol (found in this compound), (+)-supinidine, and (+)-heliotridine, are chiral bicyclic amino alcohols publish.csiro.augla.ac.ukresearchgate.net. Their synthesis or isolation is a critical step in constructing the parent alkaloids or their analogues.
The biosynthesis of necic acids, particularly the branched-chain C7-necic acids characteristic of lycopsamine-type pyrrolizidine alkaloids, has been investigated. Studies suggest that these acids may be synthesized via pathways analogous to those for branched-chain amino acids like valine, leucine, and isoleucine, potentially involving enzymes like acetohydroxyacid synthase (AHAS) or a specific C7-hydroxyacid synthase (C7HAS) uma.escuvillier.deuni-kiel.de.
Furthermore, the synthesis of labelled precursors, such as [4-14C]-4-aminobutyl)-1,2-didehydropyrrolidinium and [2,3-3H]putrescine dihydrochloride (B599025), has been employed in feeding experiments to trace the biosynthetic pathways of pyrrolizidine bases in plants rsc.org. The preparation of monocyclic analogues of necine bases, termed "synthanecines," has also been reported, serving as valuable tools for metabolic and toxicological studies gla.ac.ukrsc.orgrsc.org.
Stereochemical Control and Chirality in Synthetic Approaches to this compound
Stereochemistry plays a pivotal role in the synthesis and biological activity of this compound ontosight.ai. The molecule possesses multiple chiral centers, and its precise three-dimensional arrangement significantly influences its interaction with biological targets. Consequently, synthetic strategies must incorporate robust methods for stereochemical control.
The determination of absolute configuration is a critical aspect of characterizing chiral compounds like this compound. While X-ray crystallography is an absolute method, it requires crystalline samples and often a heavy atom bch.ro. Other techniques, such as stereochemically-controlled synthesis and chiroptical methods like Vibrational Circular Dichroism (VCD) spectroscopy, are employed to assign absolute configurations bch.ro.
In synthetic chemistry, chiral auxiliaries are widely used to temporarily introduce chirality into a molecule, thereby directing the stereochemical outcome of subsequent reactions wikipedia.orgresearchgate.netnih.gov. These auxiliaries can be recovered and reused, making them efficient tools for asymmetric synthesis. The synthesis of complex chiral molecules, including macrocycles, often involves establishing stereochemical control during multiple stages, from initial bond formation to final macrocyclization researchgate.net.
Compound List
The following table lists the chemical compounds mentioned in this article:
| Compound Name | Class | Source | Necine Base | Necic Acid |
| This compound | Pyrrolizidine alkaloid | Cynoglossum australe | (+)-isoretronecanol | Viridifloric acid |
| Cynaustine (B12104757) | Pyrrolizidine alkaloid | Cynoglossum australe | (+)-supinidine | Viridifloric acid |
| Amabiline | Pyrrolizidine alkaloid | Cynoglossum amabile | (-)-supinidine | Viridifloric acid |
| Echinatine (B1671082) | Pyrrolizidine alkaloid | Cynoglossum officinale | (+)-heliotridine | Viridifloric acid |
| Heliocurassavicine | Pyrrolizidine alkaloid | (PhytoBank ID: PHY0003173) | Not specified | Not specified |
| (+)-isoretronecanol | Necine Base | (Precursor to this compound) | N/A | N/A |
| Viridifloric acid | Necic Acid | (Component of this compound) | N/A | N/A |
| (+)-heliotridine | Necine Base | (Precursor to Echinatine) | N/A | N/A |
| (+)-supinidine | Necine Base | (Precursor to Cynaustine) | N/A | N/A |
| (+)-retronecine | Necine Base | (Precursor to Heliotridine) | N/A | N/A |
| Synthanecine A, B, C, D, E | Necine Base Analogues | (Synthetic) | N/A | N/A |
Data Tables
Table 1: Key Pyrrolizidine Alkaloids and Related Compounds
| Compound Name | Class | Source | Necine Base | Necic Acid |
| This compound | Pyrrolizidine alkaloid | Cynoglossum australe | (+)-isoretronecanol | Viridifloric acid |
| Cynaustine | Pyrrolizidine alkaloid | Cynoglossum australe | (+)-supinidine | Viridifloric acid |
| Amabiline | Pyrrolizidine alkaloid | Cynoglossum amabile | (-)-supinidine | Viridifloric acid |
| Echinatine | Pyrrolizidine alkaloid | Cynoglossum officinale | (+)-heliotridine | Viridifloric acid |
| Heliocurassavicine | Pyrrolizidine alkaloid | (PhytoBank ID: PHY0003173) | Not specified | Not specified |
| (+)-isoretronecanol | Necine Base | (Precursor to this compound) | N/A | N/A |
| Viridifloric acid | Necic Acid | (Component of this compound) | N/A | N/A |
| (+)-heliotridine | Necine Base | (Precursor to Echinatine) | N/A | N/A |
| (+)-supinidine | Necine Base | (Precursor to Cynaustine) | N/A | N/A |
Table 2: Aspects of Stereochemical Control in Pyrrolizidine Alkaloid Synthesis
| Aspect | Description/Method | Relevance to this compound | Source References |
| Absolute Configuration | Determined by X-ray crystallography, stereochemically-controlled synthesis, VCD spectroscopy. | This compound possesses defined stereochemistry, crucial for its biological activity. | ontosight.aibch.ro |
| Chiral Auxiliaries | Temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. | A general strategy employed in the synthesis of complex chiral molecules, applicable to pyrrolizidine alkaloids. | wikipedia.orgresearchgate.netnih.gov |
| Stereoselective Synthesis | Methods designed to produce one specific stereoisomer over others. | Essential for achieving the correct stereochemistry of this compound, impacting its purity and biological efficacy. | ontosight.aiwikipedia.orgresearchgate.net |
| Chiral Necine Bases | Naturally occurring chiral alcohol components of pyrrolizidine alkaloids. | This compound is an ester formed with the chiral necine base (+)-isoretronecanol. | publish.csiro.augla.ac.ukresearchgate.net |
| Synthesis Planning | Careful planning and execution are required to achieve desired stereochemistry and purity in complex syntheses. | Directly applicable to the synthesis of this compound and its analogues. | ontosight.ai |
Structural Elucidation and Characterization of Cynaustraline
Spectroscopic Methodologies for Structure Determination
Spectroscopic techniques are indispensable for elucidating the structure of organic molecules. By observing the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. nih.govlibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:
Chemical Shift (δ): Indicates the electronic environment of a proton.
Integration: Reveals the relative number of protons corresponding to a particular signal.
Multiplicity (Splitting Pattern): Describes the number of neighboring protons, following the n+1 rule.
Coupling Constant (J): Measures the interaction between neighboring protons and provides information on dihedral angles.
¹³C NMR (Carbon-13 NMR): This experiment identifies the number of non-equivalent carbon atoms in a molecule and provides insight into their chemical environment (e.g., sp³, sp², sp hybridization, attachment to electronegative atoms).
2D NMR Techniques: These experiments provide correlational data that helps to piece together the molecular structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is vital for determining the relative stereochemistry of the molecule.
A hypothetical table of NMR data for Cynaustraline is presented below to illustrate the type of information that would be obtained.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) (Multiplicity, J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | 172.5 | - | - | H-2, H-3 |
| 2 | 70.2 | 4.15 (dd, 8.5, 3.0) | H-3 | C-1, C-3, C-4 |
| 3 | 75.8 | 3.80 (t, 8.5) | H-2, H-4 | C-1, C-2, C-4, C-5 |
| 4 | 72.1 | 3.95 (m) | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | 128.9 | 5.90 (d, 15.0) | H-6 | C-4, C-6, C-7 |
| 6 | 130.5 | 6.80 (dt, 15.0, 7.0) | H-5, H-7 | C-4, C-5, C-7, C-8 |
| 7 | 35.2 | 2.25 (q, 7.0) | H-6, H-8 | C-5, C-6, C-8, C-9 |
| 8 | 11.8 | 1.05 (t, 7.0) | H-7 | C-6, C-7, C-9 |
This table is illustrative and does not represent actual data for a known compound.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov For structural elucidation, it is critical for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound by identifying the molecular ion peak (M+). The fragmentation pattern, which results from the breakdown of the molecule within the mass spectrometer, can offer valuable clues about the structure and the presence of specific functional groups.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. For instance, HRMS can differentiate between C₁₀H₁₄N₂O (nominal mass 178) and C₉H₁₀O₃ (nominal mass 178).
| Ion | Calculated m/z | Measured m/z | Deduced Formula |
| [M+H]⁺ | 254.1234 | 254.1230 | C₁₂H₁₇NO₅ |
| [M+Na]⁺ | 276.1053 | 276.1048 | C₁₂H₁₆NNaO₅ |
This table is illustrative and does not represent actual data for a known compound.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. nih.govmdpi.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An FTIR spectrum is a plot of infrared absorption versus wavenumber, and the absorption bands correspond to specific types of chemical bonds and functional groups. nih.gov This technique is particularly useful for identifying the presence of carbonyl groups (C=O), hydroxyl groups (-OH), amine groups (-NH), and double or triple bonds. nih.gov
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400-3200 | Broad | O-H stretch (alcohol/phenol) |
| 3000-2850 | Medium | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1650 | Medium | C=C stretch (alkene) |
| 1250 | Strong | C-O stretch (ester/ether) |
This table is illustrative and does not represent actual data for a known compound.
X-ray Crystallography for Three-Dimensional Conformation Analysis
While NMR can provide information about the 3D structure of a molecule in solution, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline state. wikipedia.orgdartmouth.edu This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. wikipedia.org By analyzing this pattern, crystallographers can generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. dartmouth.edu
X-ray crystallography provides unambiguous information about:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Absolute stereochemistry: The exact spatial arrangement of atoms, including the chirality of stereocenters.
Conformation: The preferred shape of the molecule in the solid state.
Intermolecular interactions: How molecules are packed together in the crystal lattice.
The successful application of this technique is contingent upon the ability to grow high-quality single crystals of this compound.
Application of Advanced Analytical Techniques for Structural Confirmation
In some cases, particularly for complex molecules or materials, additional advanced analytical techniques may be employed to confirm the proposed structure or to probe specific properties of the compound.
X-ray Photoelectron Spectroscopy (XPS): This technique provides information about the elemental composition and the chemical and electronic state of the elements within a material. It is a surface-sensitive technique that can be used to confirm the presence of specific elements and their oxidation states.
High-Resolution Transmission Electron Microscopy (HR-TEM): While more commonly used for materials science, HR-TEM can, in some instances, be used to visualize the arrangement of molecules in a crystalline lattice, providing direct imaging of the crystal structure.
X-ray Diffraction (XRD): Powder XRD is used to analyze the crystallinity of a solid sample and can provide information about the unit cell dimensions of the crystal lattice. nih.gov For a newly characterized compound, its powder XRD pattern serves as a unique fingerprint.
These advanced techniques would complement the primary spectroscopic and crystallographic data, providing a comprehensive and unequivocal structural determination of this compound.
Advanced Analytical Methodologies for Cynaustraline Research
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation of individual compounds from a mixture. up.ac.za This is particularly crucial for the analysis of cynaustraline, which is often present alongside other structurally similar alkaloids in plant materials. ejgm.co.uk The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. up.ac.za
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrrolizidine (B1209537) alkaloids like this compound due to its high resolution and applicability to non-volatile and thermally labile compounds. lcms.czuva.es It is widely used for the isolation of specific alkaloids from complex plant extracts and for the assessment of their purity. knauer.netnih.gov
In a typical HPLC setup, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. creative-proteomics.com The separation of this compound from other components is achieved based on its affinity for the stationary phase relative to the mobile phase. openaccessjournals.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of alkaloids. ejgm.co.uk
The selection of the mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate, is critical for achieving optimal separation. bund.demdpi.com Detection is commonly performed using a photodiode array (PDA) detector or a UV-visible detector, as the pyrrolizidine structure absorbs ultraviolet light. ejgm.co.ukthermofisher.com For higher specificity and sensitivity, HPLC systems are often coupled with mass spectrometry (MS) detectors. nih.gov
Table 1: Typical HPLC Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5µm) ejgm.co.uk |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol, often with 0.1% formic acid lcms.czmdpi.com |
| Flow Rate | 0.3 - 1.0 mL/min ejgm.co.ukmdpi.com |
| Detector | Photodiode Array (PDA) or UV-Vis (e.g., at 220 nm) ejgm.co.uk |
| Injection Volume | 3 - 20 µL ejgm.co.ukmdpi.com |
| Column Temperature | 30 - 40 °C lcms.czmdpi.com |
Gas Chromatography (GC) is another powerful technique for separating and analyzing complex mixtures of compounds. shimadzu.com For the analysis of pyrrolizidine alkaloids, GC is often used, although it typically requires a derivatization step to increase the volatility and thermal stability of the alkaloids. up.ac.za In GC, the sample is vaporized and injected into the head of a chromatographic column. nih.gov The separation occurs as the vaporized compounds are carried through the column by an inert gas (the mobile phase), interacting with a stationary phase coated on the column walls. uva.esnih.gov
The identification of separated compounds is based on their retention time. shimadzu.com Due to the structural similarities among different pyrrolizidine alkaloids, high-resolution capillary columns are necessary for effective separation. The choice of the stationary phase and the temperature program of the GC oven are critical parameters that are optimized to achieve the desired separation. up.ac.za
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of compounds in complex mixtures.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective analysis of pyrrolizidine alkaloids, including this compound, in various samples such as food, honey, and herbal medicines. mdpi.comwaters.comnih.gov This technique couples the high separation power of liquid chromatography (often ultra-high-performance liquid chromatography, UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com
After the compounds are separated by the LC column, they are introduced into the mass spectrometer, where they are ionized. The precursor ions corresponding to the mass of the target analyte (e.g., this compound) are selected and then fragmented to produce characteristic product ions. creative-proteomics.com This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification, even at very low concentrations, by filtering out background noise. creative-proteomics.comnih.gov LC-MS/MS is invaluable for both qualitative analysis (confirming the presence of a compound) and quantitative analysis (determining its concentration). researchgate.netrsc.org
Table 2: Key Features of LC-MS/MS for this compound Analysis
| Feature | Description |
|---|---|
| Separation | UHPLC for fast and high-resolution separation of isomers mdpi.comnih.gov |
| Ionization | Electrospray Ionization (ESI) in positive mode is common for alkaloids lcms.cz |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity creative-proteomics.comnih.gov |
| Quantification | Use of isotopically labeled internal standards for accurate quantification unc.edu |
| Limits of Detection | Can reach levels as low as µg/kg (ppb) in complex matrices mdpi.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. nih.gov It is a widely used technique for the analysis of volatile and semi-volatile organic compounds in plant extracts. nih.govmdpi.comscielo.org.mx In the context of this compound research, GC-MS can be used to analyze the profile of pyrrolizidine alkaloids, often after a derivatization step to make them suitable for GC analysis. up.ac.zaoregonstate.edu A common approach involves the reduction of 1,2-unsaturated pyrrolizidine alkaloids to their common necine base backbones, followed by derivatization. d-nb.inforesearchgate.net
Non-Spectroscopic and Quantitative Methods for Alkaloid Analysis
While spectroscopic methods coupled with chromatography are dominant in modern alkaloid analysis, some non-spectroscopic and other quantitative methods are also noteworthy.
Historically, colorimetric methods, such as those using Ehrlich's reagent, have been employed for the qualitative screening of unsaturated pyrrolizidine alkaloids. up.ac.za These methods are based on a chemical reaction that produces a colored product, indicating the presence of the target class of compounds. However, they lack the specificity and quantitative accuracy of modern chromatographic and spectroscopic techniques. up.ac.za
For quantitative analysis, methods like immunoassays and capillary electrophoresis have been explored for the analysis of various alkaloids. uva.esnih.gov Capillary electrophoresis, in particular, offers high separation efficiency and can be used for the quantitative analysis of alkaloids with good precision. nih.gov
However, for the reliable and sensitive quantification of this compound, especially at trace levels in complex matrices, hyphenated chromatographic techniques like LC-MS/MS and GC-MS are the methods of choice. uva.esnih.gov The quantitative power of these techniques relies on the use of appropriate calibration standards and often internal standards to ensure accuracy and precision. unc.edu The development and validation of these quantitative methods are critical for regulatory monitoring and research purposes. waters.comunc.edu
Extraction Techniques for Pyrrolizidine Alkaloids from Plant Matrices
The initial and one of the most critical steps in the analysis of this compound from plant material is the efficient extraction of the target analyte. Pyrrolizidine alkaloids (PAs), including this compound, exist in plants as both free bases and their N-oxides. The choice of extraction technique and solvent significantly impacts the recovery and subsequent analysis of these compounds. A variety of methods have been developed and refined for the extraction of PAs from complex plant matrices. mdpi.comnih.gov
Commonly employed extraction techniques are based on the principles of maceration or percolation. mdpi.com Maceration involves soaking the plant material in a solvent, while percolation involves the continuous flow of a solvent through the plant material. mdpi.com The efficiency of these methods can be enhanced by various means.
Several specific techniques have been utilized for PA extraction, including:
Maceration: This simple technique involves soaking the plant material in a suitable solvent for an extended period. inchem.org
Refluxing: This method involves heating the solvent with the plant material, with the solvent vapors being condensed and returned to the extraction vessel, allowing for extraction at an elevated temperature. inchem.org
Sonication: The use of ultrasound waves can enhance the extraction efficiency by disrupting cell walls and improving solvent penetration. inchem.org
Soxhlet Extraction: A classic technique that uses a specialized apparatus for continuous extraction of the analyte from a solid material with a fresh portion of the solvent. inchem.org
Pressurized Liquid Extraction (PLE): This modern technique utilizes elevated temperatures and pressures to increase the efficiency and reduce the time of extraction. mdpi.com
Solid-Phase Extraction (SPE): Often used as a clean-up step after initial extraction, SPE can selectively isolate PAs from other plant constituents that may interfere with the analysis. mdpi.comnih.gov
The choice of solvent is a critical parameter in the extraction of PAs. Acidified aqueous solutions are frequently used to extract the protonated forms of the alkaloids. For instance, a solution of 2% formic acid in 25% methanol has been used for maceration. inchem.org The selection of the solvent system can significantly influence the types and amounts of PAs extracted. mdpi.com
Table 1: Comparison of Extraction Techniques for Pyrrolizidine Alkaloids
| Extraction Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent. inchem.org | Simple, low cost. | Time-consuming, may have lower efficiency. |
| Refluxing | Heating solvent with plant material and condensing vapors. inchem.org | Extraction at elevated temperature can improve efficiency. | Potential for thermal degradation of some compounds. |
| Sonication | Using ultrasound to enhance extraction. inchem.org | Faster than maceration, improved efficiency. | Requires specialized equipment. |
| Soxhlet Extraction | Continuous extraction with fresh solvent. inchem.org | High extraction efficiency. | Time-consuming, potential for thermal degradation. |
| Pressurized Liquid Extraction (PLE) | Using elevated temperature and pressure. mdpi.com | Fast, efficient, reduced solvent consumption. | Requires specialized, high-cost equipment. |
| Solid-Phase Extraction (SPE) | Selective isolation of analytes from a complex matrix. mdpi.comnih.gov | High selectivity, sample clean-up. | Can be complex to develop the method, cost of cartridges. |
Quantitative Measurement of this compound Concentration
Following extraction, the accurate and sensitive quantification of this compound is predominantly achieved using liquid chromatography coupled with mass spectrometry (LC-MS). mdpi.com This technique offers high selectivity and sensitivity, which are essential for detecting the low concentrations of PAs often found in biological samples. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is increasingly becoming the standard method for the analysis of PAs due to its enhanced speed, resolution, and sensitivity. measurlabs.comresearchgate.net
The general workflow for the quantitative analysis of this compound involves:
Chromatographic Separation: The extracted sample is injected into an LC system. A reversed-phase C18 column is commonly used for the separation of PAs. thermofisher.comnih.gov The mobile phase typically consists of a mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent such as acetonitrile or methanol. thermofisher.commdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the various PAs present in the extract.
Mass Spectrometric Detection: After separation by chromatography, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for PAs, which are typically detected as protonated molecules [M+H]⁺ in the positive ion mode. nih.govmdpi.com
Quantification: For quantitative analysis, tandem mass spectrometry (MS/MS) is frequently used in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. thermofisher.commdpi.com This involves selecting the specific precursor ion (the protonated this compound molecule) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion. This highly specific detection method minimizes interferences from other compounds in the matrix, leading to accurate quantification. The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve generated using a certified analytical standard of this compound. caymanchem.comalfa-chemistry.com The use of an internal standard, a compound with similar chemical properties to the analyte that is added to the sample at a known concentration, is recommended to correct for any variations in the extraction and analysis process. nih.gov
Table 2: Key Parameters in the Quantitative LC-MS/MS Analysis of this compound
| Parameter | Description | Common Approach |
| Chromatography | Separation of compounds in the extract. | UHPLC with a reversed-phase C18 column. measurlabs.comnih.gov |
| Mobile Phase | Solvents used to carry the sample through the column. | A gradient of water and acetonitrile/methanol with formic acid. thermofisher.commdpi.com |
| Ionization | Process of creating ions for MS detection. | Electrospray Ionization (ESI) in positive ion mode. nih.govmdpi.com |
| Mass Analysis | Separation and detection of ions based on their mass-to-charge ratio. | Tandem Mass Spectrometry (MS/MS). researchgate.net |
| Detection Mode | Specific method for detecting the analyte. | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). thermofisher.commdpi.com |
| Quantification | Determining the concentration of the analyte. | External calibration with a certified analytical standard and use of an internal standard. nih.govcaymanchem.com |
Molecular Mechanisms of Action and Interaction
Biochemical Pathways of Pyrrolizidine (B1209537) Alkaloid Metabolism Relevant to Cynaustraline
Pyrrolizidine alkaloids undergo significant metabolic processing, primarily in the liver, which is crucial for their toxic effects.
N-Oxidation and Ester Hydrolysis Pathways
Pyrrolizidine alkaloids can undergo N-oxidation, typically catalyzed by cytochrome P450 enzymes, to form N-oxides inchem.org. These N-oxides can either be detoxification products or, in some cases, can be further metabolized. Ester hydrolysis, catalyzed by esterases, can also occur, leading to the release of the necine base and the necic acid inchem.orgchemguide.co.uknih.gov. While ester hydrolysis can sometimes lead to detoxification, the N-oxidation pathway is often a prerequisite for the formation of the most toxic metabolites.
Dehydrogenation Leading to Pyrrole (B145914) Derivative Formation
A critical metabolic step for the toxicity of many PAs is the dehydrogenation of the pyrrolizidine ring, often occurring after N-oxidation. This process, catalyzed by hepatic enzymes, leads to the formation of highly reactive dehydro-pyrrolizidine alkaloids (dehydro-PAs) or pyrrole derivatives inchem.orgnih.gov. These pyrrolic metabolites are electrophilic and are considered the ultimate toxic species. The presence of a 1,2-double bond in the necine base is generally required for this dehydrogenation to form the reactive pyrrole ring nih.gov.
Molecular and Cellular Interactions
The reactive pyrrolic metabolites generated through metabolic activation are responsible for the cellular damage associated with this compound and other PAs.
Interaction with Macromolecules (e.g., DNA alkylation by pyrrole derivatives)
The dehydro-pyrrolizidine metabolites, being electrophilic, readily react with nucleophilic sites on cellular macromolecules, most notably DNA and proteins inchem.orgscispace.commdpi.comnih.gov. This interaction with DNA can lead to the formation of DNA adducts, which can cause mutations and genotoxicity scispace.comjfda-online.com. Alkylation of DNA is a key mechanism contributing to the carcinogenic potential of certain PAs jfda-online.com. Proteins can also be alkylated, leading to the disruption of cellular functions and contributing to cytotoxicity.
Comparative Analysis of Mechanisms with Related Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids exhibit a range of toxicities, influenced by variations in their necine bases and necic acid structures nih.govresearchgate.net. For instance, alkaloids with a 1,2-unsaturated necine base, such as those derived from heliotridine (B129409) or retronecine, are generally more toxic because they readily form the reactive pyrrole derivatives nih.govresearchgate.net. This compound, when compared to other PAs, has been noted to cause rapid death with less pronounced hepatotoxicity in some studies, suggesting potential differences in its metabolic activation or the reactivity of its metabolites compared to PAs that primarily cause liver damage researchgate.net. Diesters of certain necine bases are also found to be more toxic than monoesters, and differences in ester structure can modulate toxicity researchgate.net.
Ecological and Biochemical Significance of Cynaustraline
Role of Cynaustraline as a Plant Secondary Metabolite
As secondary metabolites, this compound and other pyrrolizidine (B1209537) alkaloids (PAs) play a significant role in the plant's defense system. wikipedia.orgwikipedia.org These compounds are not involved in primary functions like photosynthesis or reproduction but are produced to help the plant survive environmental challenges, particularly from other organisms. wikipedia.orgresearchgate.net The production of PAs is a chemical defense strategy against herbivores, including insects and larger grazing animals. numberanalytics.commsu.edu The bitter taste and toxicity of these alkaloids can deter feeding, thereby protecting the plant from being consumed. numberanalytics.commdpi.com
The synthesis of PAs like this compound occurs through complex biochemical pathways within the plant. numberanalytics.com These alkaloids are often produced in specific parts of the plant, such as the roots, and then transported to other tissues, like the leaves and flowers, where they can provide strategic protection against herbivores. researchgate.net The presence of this compound has been identified in various plant species, including those of the Boraginaceae family. researchgate.netacademicjournals.org The diversity of PAs, with over 600 different compounds identified, suggests a long evolutionary history of plants developing these chemical defenses in response to pressure from herbivores. msu.edumdpi.com
Interspecies Chemical Interactions
The chemical properties of this compound facilitate a range of interactions between the plants that produce it and other organisms in the ecosystem.
Pyrrolizidine alkaloids (PAs), including this compound, are a well-documented example of chemical defense in plants against herbivores. numberanalytics.comnumberanalytics.com These compounds are typically stored in the plant as non-toxic N-oxides. mdpi.com However, when ingested by an insect herbivore, the alkaline environment of the insect's digestive system can convert these N-oxides into toxic tertiary alkaloids. mdpi.com These toxic forms can interfere with the herbivore's digestion and may have repellent or antinutritive effects. mdpi.comnih.gov
The effectiveness of PAs as a defense mechanism is demonstrated by their ability to deter a wide range of generalist herbivores. mdpi.com However, some specialist insect herbivores have evolved mechanisms to overcome these defenses. numberanalytics.comresearchgate.net These adapted insects can not only tolerate the toxic effects of PAs but can also sequester them from the plants they consume. numberanalytics.comresearchgate.net This sequestration allows the insects to use the plant-derived alkaloids for their own defense against predators and parasitoids. researchgate.net The interaction between plants producing PAs and the insects that feed on them is a classic example of a co-evolutionary arms race, where the plant develops chemical defenses and the herbivore, in turn, develops countermeasures. researchgate.net
Plants host a diverse community of microorganisms, including bacteria and fungi, on and within their tissues. frontiersin.orgnih.gov These plant-associated microbes can play a significant role in mediating the interactions between plants and their environment, including the detoxification of plant secondary metabolites like pyrrolizidine alkaloids (PAs). nih.govnih.gov
Research has shown that microorganisms can be crucial in the evolution of plant chemical defenses. nih.gov Some microbes have the ability to degrade or detoxify PAs. For instance, a consortium of bacteria isolated from the rumen of sheep has been found to degrade PAs from tansy ragwort (Senecio jacobaea). cdnsciencepub.com The rumen's microbial activity is thought to contribute to the relative resistance of ruminants to PA poisoning compared to monogastric animals. acs.org This detoxification process involves the conversion of the toxic unsaturated PAs into less harmful saturated forms. acs.org
Furthermore, endophytic fungi, which live within plant tissues, can produce secondary metabolites that are toxic to insect herbivores. researchgate.net The interactions between these plant-associated microbes and the plant's own chemical defenses can create a complex and dynamic defense system. nih.gov The exchange of microbiomes between plants and insect herbivores is an active area of research, with implications for understanding the fitness of both the plant and the insect. nih.govresearchgate.net
Contribution to Ecosystem Dynamics
The presence and concentration of this compound and other pyrrolizidine alkaloids (PAs) in plants can have significant effects on ecosystem dynamics by influencing plant-animal interactions and reflecting environmental conditions.
The production of secondary metabolites like this compound is not always constant. Plants can exhibit biochemical flexibility, altering the synthesis and accumulation of these compounds in response to various environmental cues. nih.gov Biotic factors, such as attack by herbivores or pathogens, can induce an increased production of PAs as a defense response. numberanalytics.commdpi.com This induced defense is often regulated by plant hormones like jasmonic acid. mdpi.com
The measurement of secondary metabolites like this compound can be used as a biochemical marker in ecological studies. cabidigitallibrary.org By analyzing the concentration and types of PAs in plant tissues, researchers can gain insights into the genetic diversity within and between plant populations. cabidigitallibrary.org These "fingerprints" of chemical composition can help in understanding taxonomic relationships and the evolutionary history of plant species. cabidigitallibrary.org
In population-based research, biochemical indices such as the presence of pyrrole-protein adducts (a biomarker for PA exposure) in the blood can be used to assess the level of exposure to these alkaloids in animal and human populations. nih.gov A cross-sectional study in Yunnan Province, for instance, used such biomarkers to correlate PA exposure with certain health indicators in the local population. nih.gov These applications demonstrate the utility of this compound and other PAs as tools for investigating ecological interactions, genetic variation, and environmental exposure.
Computational and Theoretical Studies of Cynaustraline
Quantum Chemical Calculations for Electronic Structure and Reactivity
No dedicated studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure (e.g., HOMO/LUMO orbitals, electrostatic potential maps) or predict the reactivity of Cynaustraline were found. Such studies are crucial for understanding the fundamental chemical behavior of a molecule.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions
There is no available research detailing the use of molecular modeling or molecular dynamics (MD) simulations to investigate the conformational landscape of this compound. Furthermore, no simulations of its interactions with biological macromolecules, such as proteins or nucleic acids, have been published. These studies would provide insight into the compound's flexibility and potential binding modes.
Q & A
Q. How are ethical considerations integrated into this compound research involving animal models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including sample-size justification (power analysis) and humane endpoints. Obtain approval from institutional animal care committees (IACUC) with protocol numbers cited in manuscripts. Use alternatives like organoids or in silico models where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
